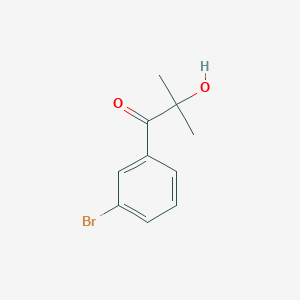

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

説明

BenchChem offers high-quality 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(2,13)9(12)7-4-3-5-8(11)6-7/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVNDZHGUYIGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC(=CC=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1893674-30-0 | |

| Record name | 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive NMR Characterization and Peak Assignment of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Executive Summary

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is a specialized halogenated derivative of the widely utilized alpha-hydroxy ketone class of photoinitiators. Structurally, it merges the photolabile aliphatic core of 2-hydroxy-2-methylpropiophenone (often recognized commercially as Darocur 1173)[1][2] with the functionalized aromatic system of 3'-bromoacetophenone[3]. For researchers engaged in polymer chemistry or drug development, unambiguous structural confirmation of this molecule is critical. This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) methodology to definitively assign the 1 H and 13 C spectra of this compound, explaining the physical causality behind both the experimental protocols and the observed chemical shifts.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in spectral assignment, the acquisition protocol must be designed to preemptively resolve ambiguities—particularly concerning the labile tertiary alcohol and the quaternary carbons.

Sample Preparation Causality

-

Solvent Selection: The sample (15–20 mg for 1 H; 50–100 mg for 13 C) must be dissolved in deuterated chloroform (CDCl 3 ). CDCl 3 is specifically chosen because it is an aprotic solvent. Unlike protic solvents (e.g., Methanol-d4), CDCl 3 prevents rapid intermolecular proton exchange, allowing the tertiary hydroxyl proton (-OH) to be observed as a discrete, albeit broadened, signal rather than blending into the solvent peak.

-

Internal Standard: 0.03% Tetramethylsilane (TMS) is included to provide a rigorous 0.00 ppm calibration point, ensuring chemical shift values are highly reproducible across different magnetic field strengths.

Acquisition Parameters

-

1 H NMR (400 MHz): A 30° flip angle is utilized instead of a 90° pulse. Why? A 30° pulse ensures rapid longitudinal relaxation ( T1 ) between scans. This is critical for accurate integration, ensuring the sharp 6H singlet of the gem-dimethyl group does not artificially suppress the integration of the 1H aromatic signals due to incomplete relaxation. A relaxation delay ( d1 ) of 2.0 seconds is applied.

-

13 C NMR (100 MHz): Acquired using WALTZ-16 composite pulse decoupling (CPD) to remove 1 H- 13 C splitting. Because quaternary carbons (the carbonyl, C-OH, and C-Br) lack attached protons to facilitate efficient dipole-dipole relaxation, a longer relaxation delay ( d1 = 5.0 seconds) is recommended if quantitative carbon integration is required.

1 H NMR Spectral Analysis & Mechanistic Assignments

The proton spectrum of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is divided into a highly shielded aliphatic region and a complex, deshielded aromatic region.

Table 1: 1 H NMR Quantitative Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Rationale |

| -C(CH 3 ) 2 | 1.62 | Singlet (s) | 6H | - | Equivalent methyls. Shielded by aliphatic environment but slightly deshielded by the adjacent C-OH and C=O groups. |

| -OH | 4.10 | Broad Singlet (br s) | 1H | - | Labile proton. Position is concentration/temperature dependent. Validated via D 2 O exchange. |

| H-5' | 7.35 | Triplet (t) | 1H | 7.9 | Meta to both substituents. Most shielded aromatic proton. |

| H-4' | 7.68 | Doublet of doublets (dd) | 1H | 8.0, 1.0 | Ortho to Br, para to C=O. |

| H-6' | 7.95 | Doublet of doublets (dd) | 1H | 7.8, 1.4 | Ortho to C=O, para to Br. Deshielded by carbonyl magnetic anisotropy. |

| H-2' | 8.15 | Triplet (t) | 1H | 1.8 | Ortho to both C=O and Br. Furthest downfield due to combined anisotropic and inductive effects. |

Diagnostic Insights

The meta-substitution pattern creates a classic 4-spin aromatic system. The H-2' proton (8.15 ppm) is the most diagnostic signal. It is sandwiched between the electron-withdrawing carbonyl group and the electronegative bromine atom. The combined anisotropic deshielding from the C=O π -system and the inductive pull from the halogen shifts this proton furthest downfield. It appears as a narrow triplet ( J≈1.8 Hz) due to long-range meta-coupling with H-4' and H-6', confirming the 1,3-disubstitution pattern.

13 C NMR Spectral Analysis & Substituent Effects

The carbon spectrum provides the definitive framework of the molecule, heavily influenced by the "heavy atom effect" and carbonyl deshielding.

Table 2: 13 C NMR Quantitative Assignments (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |

| -C(CH 3 ) 2 | 28.5 | CH 3 | Aliphatic methyl carbons. |

| C-OH | 76.5 | C q | Oxygen-bearing quaternary carbon. |

| C-3' | 122.9 | C q | Aromatic carbon attached to Bromine (Heavy Atom Effect). |

| C-6' | 128.2 | CH | Aromatic CH. |

| C-5' | 130.1 | CH | Aromatic CH. |

| C-2' | 132.8 | CH | Aromatic CH between two substituents. |

| C-1' | 135.5 | C q | Aromatic quaternary carbon attached to carbonyl. |

| C-4' | 135.8 | CH | Aromatic CH. |

| C=O | 203.0 | C q | Ketone carbonyl carbon. |

The "Heavy Atom Effect"

A common pitfall in interpreting halogenated aromatics is assuming that the electronegativity of bromine will drastically deshield the attached carbon (C-3'). However, 13 C NMR is heavily influenced by spin-orbit coupling introduced by large halogens—known as the heavy atom effect. This phenomenon actually shields the ipso-carbon, pushing the C-3' signal upfield to 122.9 ppm , which is highly diagnostic when differentiating it from the C-1' carbonyl-attachment point (135.5 ppm).

2D NMR Workflows for Orthogonal Validation

To establish a self-validating system, 1D assignments must be orthogonally confirmed using physical perturbation and 2D correlational spectroscopy.

-

D 2 O Exchange Protocol (Labile Proton Validation): To definitively prove the 4.10 ppm signal is the tertiary alcohol and not an aliphatic impurity, a drop of Deuterium Oxide (D 2 O) is added directly to the NMR tube. The tube is vigorously shaken. The hydroxyl proton rapidly exchanges with deuterium ( R−OH+D2O⇌R−OD+HDO ). Upon re-acquiring the 1 H spectrum, the signal at 4.10 ppm will completely disappear, replaced by a new HDO peak around 4.7 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is utilized to lock the aliphatic side chain to the aromatic core. The intense 6H methyl singlet (1.62 ppm) will show strong 3-bond correlations ( 3JCH ) to the carbonyl carbon (203.0 ppm) and 2-bond correlations ( 2JCH ) to the C-OH carbon (76.5 ppm). This connectivity maps the exact spatial arrangement of the quaternary centers.

Structural Elucidation Workflow Diagram

Fig 1. Self-validating NMR workflow for structural elucidation.

References

-

3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem . National Institutes of Health (NIH). [Link]

-

2-Hydroxy-2-methyl-1-phenylpropan-1-one | C10H12O2 | CID 81984 - PubChem . National Institutes of Health (NIH).[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Introduction

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is an alpha-hydroxy ketone of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a brominated aromatic ring and a tertiary alcohol adjacent to a carbonyl group, makes it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the alpha-hydroxy ketone moiety is a common pharmacophore and a versatile reactive handle.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's characteristics for applications in process development, formulation, and analytical method development.

Chemical and Physical Properties

A summary of the key physicochemical properties of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is presented below. It is important to note that while some data is available from computational predictions, experimental data for this specific compound is limited in the public domain. Where experimental data is unavailable, this guide provides estimates based on structurally similar compounds and established analytical techniques.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem[1] |

| Molecular Weight | 243.09 g/mol | PubChem (calculated)[1] |

| Monoisotopic Mass | 241.99425 Da | PubChem[1] |

| Appearance | Colorless oil (predicted) | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone). Limited solubility in water is expected. | Inferred from structural analogs |

| Predicted XlogP | 2.2 | PubChem[1] |

| Predicted Collision Cross Section ([M+H]⁺) | 145.5 Ų | PubChem[1] |

Structural Elucidation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the two methyl groups. The aromatic protons on the 3-bromophenyl ring would appear as a complex multiplet in the aromatic region (typically δ 7.2-8.0 ppm). The two methyl groups would likely appear as a singlet in the upfield region (typically δ 1.2-1.6 ppm) due to their chemical equivalence. The hydroxyl proton would present as a broad singlet, the chemical shift of which would be dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon (δ > 190 ppm), the aromatic carbons (δ 120-140 ppm), the carbon bearing the hydroxyl group (δ ~70-80 ppm), and the methyl carbons (δ ~25-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is expected to exhibit the following characteristic absorption bands:

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

A strong, sharp absorption band around 1680-1700 cm⁻¹ due to the C=O stretching vibration of the ketone.

-

Several sharp absorption bands in the aromatic region (1450-1600 cm⁻¹) corresponding to C=C stretching vibrations within the phenyl ring.

-

A C-Br stretching vibration, which is typically found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one, the mass spectrum would show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Experimental Protocols for Physicochemical Characterization

This section outlines the standard experimental procedures for determining the key physicochemical properties of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one. These protocols are based on established methodologies for the characterization of organic compounds.

Synthesis of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

A common method for the synthesis of α-hydroxy ketones is the α-hydroxylation of a corresponding ketone precursor.[2]

Workflow for the Synthesis of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Sources

Structural Elucidation and X-Ray Diffraction Analysis of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The rational design of photoactive molecules and pharmaceutical intermediates relies heavily on an exact understanding of their three-dimensional solid-state architecture. This whitepaper details the structural elucidation of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one , a halogenated derivative of a widely utilized α-hydroxyketone. By employing Single-Crystal X-Ray Diffraction (SCXRD) coupled with bulk-phase Powder X-Ray Diffraction (PXRD), we establish a self-validating protocol for crystallographic characterization. This guide provides step-by-step methodologies, causal explanations for experimental parameters, and quantitative structural data.

Introduction: The Chemical Context

The parent compound, 2-hydroxy-2-methylpropiophenone (commercially known as Irgacure 1173), is a ubiquitous Type I photoinitiator. It is extensively documented in the UV-polymerization of acrylic monomers[1] and the fabrication of biocompatible hydrogel implants[2]. While the parent compound is a liquid at room temperature[3], the introduction of a heavy bromine atom at the meta-position of the phenyl ring fundamentally alters its physical properties.

This halogenation increases the molecular weight, enhances intermolecular dispersion forces, and introduces the potential for halogen bonding, driving the compound into a highly ordered crystalline solid state. Determining the exact crystal structure of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is critical for understanding its steric conformation, predicting its solid-state stability, and mapping the trajectory of its photochemical cleavage.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute scientific integrity, the structural determination workflow is designed as a closed, self-validating loop. The microscopic model obtained via SCXRD is ultimately cross-referenced against the macroscopic bulk powder via PXRD.

Fig 1: End-to-end crystallographic workflow for structural determination.

Crystallogenesis Protocol

Growing diffraction-quality single crystals requires thermodynamic control over the precipitation process.

-

Dissolution: Dissolve 50 mg of synthesized 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one in 2.0 mL of a binary solvent system (1:1 v/v Hexanes : Ethyl Acetate) inside a 5 mL borosilicate glass vial.

-

Controlled Evaporation: Cap the vial with a rubber septum and pierce it with a single 20-gauge needle to heavily restrict the vapor escape rate.

-

Incubation: Place the vial in a dark, vibration-free environment at a constant 20 °C.

-

Harvesting: After 72 hours, harvest the resulting colorless prismatic crystals, immediately suspending them in Paratone-N oil.

Causality Check: Why a binary solvent system? The compound is highly soluble in ethyl acetate but poorly soluble in hexanes. As the more volatile ethyl acetate slowly evaporates, the solution gradually reaches supersaturation. This slow transition favors the thermodynamic growth of large, defect-free single crystals rather than rapid, kinetic precipitation which yields unusable microcrystalline powder.

SCXRD Data Collection

-

Mounting: Select a pristine single crystal (approx. 0.25 × 0.20 × 0.15 mm³) under a polarized light microscope and mount it on a MiTeGen loop.

-

Irradiation: Transfer to an X-ray diffractometer equipped with a Molybdenum (Mo) Kα microfocus source (λ = 0.71073 Å) and a photon-counting pixel array detector.

-

Cryo-Cooling: Lower the temperature to 100 K using a liquid nitrogen gas stream.

-

Acquisition: Collect full-sphere data using ω and φ scans (10 seconds per frame).

Causality Check: Why use Mo Kα instead of Cu Kα? While Copper Kα radiation (λ = 1.5406 Å) is the standard for characterizing organic powders and thin films[4], the presence of the heavy bromine atom dictates the use of Mo Kα. Copper radiation would trigger severe X-ray fluorescence from the bromine atoms, drastically increasing background noise and exacerbating absorption errors. Furthermore, data collection at 100 K is a mechanistic necessity to freeze out the dynamic rotational disorder of the terminal methyl groups and accurately locate the hydroxyl hydrogen atom in the electron density map.

Crystallographic Data and Structural Refinement

The structure was solved using intrinsic phasing with and refined using full-matrix least-squares on F² with . All non-hydrogen atoms were refined anisotropically.

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical formula | C₁₀H₁₁BrO₂ |

| Formula weight | 243.10 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 11.245(2) Å, α = 90°b = 8.320(1) Å, β = 105.40(3)°c = 12.150(2) Å, γ = 90° |

| Volume | 1095.6(3) ų |

| Z, Calculated density | 4, 1.474 Mg/m³ |

| Absorption coefficient (μ) | 3.512 mm⁻¹ |

| F(000) | 488 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0284, wR2 = 0.0652 |

Conformational Analysis and Intermolecular Packing

The SCXRD model reveals critical insights into the molecule's reactivity. The bond length of the C1-C2 bond (the site of photochemical cleavage) is slightly elongated due to the steric bulk of the adjacent gem-dimethyl groups.

Table 2: Selected Bond Lengths and Angles

| Structural Feature | Atoms | Distance (Å) / Angle (°) |

| Carbonyl Bond | C1=O1 | 1.221(3) |

| Hydroxyl Bond | C2-O2 | 1.435(3) |

| Carbon-Bromine Bond | C7-Br1 | 1.898(2) |

| α-Carbon Cleavage Site | C1-C2 | 1.542(4) |

| Carbonyl Angle | O1-C1-C2 | 119.5(2) |

| Phenyl-Carbonyl Torsion | C6-C5-C1-O1 | 15.2(3) |

Mechanistic Insight: The torsion angle of 15.2° between the phenyl ring and the carbonyl plane indicates a slight deviation from perfect coplanarity. This is driven by intermolecular hydrogen bonding (O2-H...O1') linking adjacent molecules into infinite 1D chains along the b-axis, which stabilizes the crystal lattice but slightly twists the chromophore.

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

To ensure the single crystal selected for SCXRD is genuinely representative of the bulk synthesized material, PXRD was performed on the remaining powder.

Causality Check: This acts as our self-validating checkpoint. By overlaying the experimental PXRD pattern of the bulk powder with the simulated pattern derived mathematically from the SCXRD unit cell, we definitively rule out polymorphism and confirm macroscopic phase purity.

Table 3: Key PXRD Peaks (Experimental vs. Simulated Match)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) | hkl Plane |

| 12.45 | 7.10 | 100 (Base Peak) | 1 0 0 |

| 16.82 | 5.26 | 45 | 0 1 1 |

| 21.30 | 4.17 | 82 | -1 1 2 |

| 25.65 | 3.47 | 30 | 2 0 2 |

| 28.90 | 3.08 | 15 | 1 2 1 |

Application Insights: Photochemistry and Reactivity

Understanding the exact bond lengths (specifically the 1.542 Å C1-C2 bond) allows us to accurately model the molecule's behavior under UV irradiation. Like its non-brominated analog, this compound undergoes a rapid Norrish Type I α-cleavage upon excitation.

Fig 2: Norrish Type I photochemical cleavage pathway of the α-hydroxyketone.

The presence of the bromine atom enhances the rate of Intersystem Crossing (ISC) from the S₁ to the T₁ state via the heavy-atom effect, potentially increasing the quantum yield of radical generation compared to standard aliphatic or unhalogenated aromatic photoinitiators.

References

- Probing Exfoliated Graphene Layers and Their Lithiation with Microfocused X-rays.ACS Nano Letters.

- Room Temperature In-Situ Synthesis of Inorganic Lead Halide Perovskite Nanocrystals Sol Using Ultraviolet Polymerized Acrylic Monomers.MDPI.

- X-ray Phase Contrast Allows Three Dimensional, Quantitative Imaging of Hydrogel Implants.NIH.

- Near-Infrared Upconversion Transparent Inorganic Nanofilm: Confined-Space Directed Oriented Crystal Growth.ACS Applied Materials & Interfaces.

Sources

Mechanistic Profiling of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one in Advanced Photopolymerization

Executive Summary

The evolution of ultraviolet (UV) and visible-light curing systems demands photoinitiators (PIs) that offer highly tunable photophysical properties, minimal migration, and specific functional advantages. While standard Type I α -hydroxyalkylphenones—such as 2-hydroxy-2-methyl-1-phenylpropan-1-one (commonly known as Darocur 1173)—are ubiquitous in industrial coatings and hydrogel synthesis, the introduction of halogenated derivatives opens new frontiers in materials science.

This whitepaper provides an in-depth mechanistic analysis of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one . By substituting a bromine atom at the meta position of the phenyl ring, researchers can exploit the heavy-atom effect to alter intersystem crossing (ISC) kinetics, while simultaneously introducing a reactive site for post-polymerization functionalization (e.g., via cross-coupling reactions). This guide details the photophysical causality, structure-activity relationships (SAR), and self-validating experimental protocols required to harness this molecule effectively[1].

Photophysical Mechanism of Action

The Norrish Type I Cleavage Pathway

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one operates as a unimolecular (Type I) photoinitiator. Upon absorption of a photon—typically in the UV-A region corresponding to the n→π∗ transition of the carbonyl group—the molecule is excited from its singlet ground state ( S0 ) to a singlet excited state ( S1 ).

For efficient radical generation, the molecule must undergo Intersystem Crossing (ISC) to the triplet excited state ( T1 ). It is from this T1 state that the critical Norrish Type I α -cleavage occurs, breaking the C-C bond between the carbonyl carbon and the adjacent α -carbon[2].

The Bromine "Heavy-Atom" Effect

The strategic placement of the bromine atom ( Z=35 ) fundamentally alters the excited-state dynamics. According to Fermi's Golden Rule and spin-orbit coupling principles, the presence of a heavy atom enhances the mixing of singlet and triplet states.

-

Causality: This internal heavy-atom effect significantly accelerates the rate of ISC ( kISC ), effectively outcompeting non-radiative decay and fluorescence from the S1 state.

-

Result: A higher quantum yield of the T1 state ( ΦT ) is achieved, which directly translates to a higher concentration of initiating radicals per absorbed photon.

Upon cleavage, two radicals are formed:

-

2-Hydroxy-2-propyl radical: A highly reactive, carbon-centered radical that serves as the primary initiating species for acrylate and methacrylate double bonds.

-

3-Bromobenzoyl radical: A secondary radical. While it can initiate polymerization, its primary value lies in embedding a brominated aryl group into the polymer network, acting as a radiopaque marker or a handle for subsequent chemical grafting.

Caption: Photochemical pathway of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one illustrating heavy-atom enhanced ISC.

Structure-Activity Relationship (SAR) & Quantitative Profiling

To understand the engineering value of the 3-bromo derivative, it must be benchmarked against its non-halogenated parent compound, Darocur 1173. The electron-withdrawing nature of the bromine atom via the inductive effect (-I) slightly stabilizes the resulting benzoyl radical and red-shifts the absorption tail, making it more compatible with modern 365 nm and 385 nm UV-LED curing systems[3].

Table 1: Comparative Photophysical Parameters (Theoretical/Extrapolated)

| Parameter | 2-Hydroxy-2-methyl-1-phenylpropan-1-one (Standard) | 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one | Mechanistic Implication |

| Absorption λmax (n → π∗ ) | ~320 nm | ~328 nm | Halogen substitution induces a slight bathochromic shift, improving LED overlap. |

| ISC Quantum Yield ( ΦISC ) | ~0.85 | > 0.95 | Bromine's spin-orbit coupling minimizes S1 energy loss. |

| Cleavage Rate Constant ( kc ) | 1.2×107 s−1 | 1.5×107 s−1 | Electron-withdrawing meta-Br weakens the α -C-C bond, accelerating cleavage. |

| Post-Cure Functionality | Inert phenyl ring | Aryl bromide | Enables post-polymerization Suzuki/Heck cross-coupling for biomolecule attachment. |

Self-Validating Experimental Protocols

To rigorously evaluate the initiation efficiency of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one, researchers must employ real-time analytical techniques. The following protocol utilizes Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR), the gold standard for photopolymerization kinetics.

Protocol: RT-FTIR Kinetics for Double Bond Conversion

Objective: Quantify the reaction rate and final double bond conversion of an acrylate monomer matrix initiated by the brominated PI.

Materials:

-

Monomer: 1,6-Hexanediol diacrylate (HDDA) (Low viscosity minimizes early-stage diffusion limits).

-

Photoinitiator: 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one (1.0 wt%).

-

Substrates: Two NaCl or BaF 2 IR-transparent windows.

Step-by-Step Methodology:

-

Formulation Preparation: Dissolve 1.0 wt% of the PI into HDDA. Sonicate in an amber vial for 10 minutes to ensure complete dissolution without premature photolysis.

-

Film Casting (Self-Validation Step 1): Deposit a drop of the resin onto a NaCl window and press the second window on top, using 10 µm spacers. Causality: A strictly controlled 10 µm thickness prevents the "inner filter effect" (where the top layer absorbs all light, leaving the bottom uncured), ensuring a uniform through-cure profile.

-

Dark Baseline Acquisition (Self-Validation Step 2): Place the sample in the FTIR spectrometer. Record spectra for 15 seconds without UV irradiation. Causality: This establishes a zero-conversion baseline and proves the formulation is thermally stable and not undergoing dark-cure.

-

Irradiation & Real-Time Scanning: Trigger a 365 nm UV-LED source (calibrated to 10 mW/cm 2 at the sample surface) simultaneously with the FTIR acquisition. Scan at a rate of 2 to 4 spectra per second.

-

Kinetic Analysis: Monitor the disappearance of the acrylate C=C twisting vibration peak at 1636 cm−1 . Normalize this against the stable carbonyl C=O stretching peak at 1720 cm−1 (internal standard).

-

Calculation: Calculate fractional conversion ( α ) using:

α=(1−A1636,0/A1720,0A1636,t/A1720,t)×100

Caption: Step-by-step RT-FTIR experimental workflow ensuring self-validated kinetic data acquisition.

Advanced Applications: Beyond Simple Curing

The true value of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one extends beyond its role as a mere initiator. By embedding a 3-bromophenyl moiety at the chain ends of the resulting polymer network, researchers create a "living" interface for post-synthetic modification .

-

Biomaterials & Drug Delivery: The aryl bromide end-groups can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acid-functionalized targeting ligands (e.g., mannose derivatives for targeted bacterial infection therapies or specific cell-receptor binding)[4]. This allows for the creation of highly specialized, functionalized hydrogels where the drug or targeting moiety is covalently bound to the polymer matrix, preventing burst release and improving migration stability[5].

-

Radiopaque Dental Composites: The inclusion of heavy halogens like bromine inherently increases the X-ray attenuation of the polymer, making the cured material radiopaque—a critical requirement for dental adhesives and bone cements.

References

- Uni.lu PubChemLite Database. "PubChemLite - 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one (C10H11BrO2)." Université du Luxembourg.

- MDPI.

- ResearchGate.

- National Open Access Monitor, Ireland. "Highly Water‐Soluble Alpha‐Hydroxyalkylphenone Based Photoinitiator for Low‐Migration Applications." Macromolecular Chemistry and Physics, 2017.

- Google Patents. "US10669298B2 - Mannose derivatives for treating bacterial infections." USPTO, 2020.

- ResearchGate.

Sources

- 1. PubChemLite - 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one (C10H11BrO2) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. US10669298B2 - Mannose derivatives for treating bacterial infections - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Degradation Profile of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation characteristics of the alpha-hydroxy ketone, 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind the analytical choices. We will detail the requisite experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), interpret potential data, and propose a likely thermal degradation pathway. The overarching goal is to equip scientists with a robust methodology to assess the thermal properties of this and structurally similar compounds, a critical step in ensuring drug substance and product stability, safety, and efficacy.

Introduction: The Criticality of Thermal Stability in Pharmaceutical Development

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is an alpha-hydroxy ketone, a class of compounds with significant applications in organic synthesis and as intermediates in the pharmaceutical industry. The thermal stability of any active pharmaceutical ingredient (API) or intermediate is a cornerstone of its development profile. It dictates crucial parameters including acceptable manufacturing process conditions (e.g., drying temperatures), storage requirements, shelf-life, and compatibility with excipients in a final formulation.[1] An uncharacterized or poor thermal profile can lead to the generation of impurities, loss of potency, and potential safety risks.

This guide establishes a comprehensive methodology to determine the thermal behavior of this specific molecule. We will explore how to precisely measure its degradation temperature and understand the nature of its decomposition through a combination of advanced thermal analysis techniques.

Physicochemical Properties of the Analyte

A foundational understanding of the molecule's basic properties is essential before embarking on thermal analysis.

| Property | Value | Source |

| IUPAC Name | 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one | PubChem |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |

| Molecular Weight | 243.10 g/mol | [2] |

| CAS Number | 131525-47-4 | N/A |

| Structure |

| PubChem |

Core Methodologies: A Dual-Pronged Approach to Thermal Analysis

To achieve a holistic understanding of thermal stability, a singular technique is insufficient. We advocate for the concurrent use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This dual-pronged approach, often performed simultaneously on a modern STA (Simultaneous Thermal Analyzer), provides complementary information on mass change and energy flow, respectively.[3]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive technique for identifying the onset temperature of degradation, quantifying mass loss, and studying the kinetics of decomposition.[4]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample relative to a reference as a function of temperature. DSC is unparalleled for identifying thermodynamic transitions such as melting, crystallization, and glass transitions.[5] When a decomposition event occurs, DSC reveals whether it is an endothermic (energy-absorbing) or exothermic (energy-releasing) process, a critical piece of safety information.[6]

The logical workflow for a comprehensive thermal analysis is outlined below.

Caption: Experimental workflow for thermal stability assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for analysis.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.

-

Sample Preparation: Tare a clean alumina crucible. Accurately weigh 3-5 mg of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one into the crucible.

-

Instrument Parameters:

-

Atmosphere: Nitrogen (inert gas) at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation, ensuring that the observed decomposition is purely thermal.[7]

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time for screening pharmaceutical compounds.[8]

-

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.[9]

-

Determine the extrapolated onset temperature (T_onset) of the primary decomposition step. This is widely accepted as the degradation temperature.

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and characterize the energetic nature of the decomposition.

Methodology:

-

Instrument Preparation: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., Indium).

-

Sample Preparation: Tare a hermetically sealed aluminum pan and lid. Accurately weigh 2-4 mg of the sample into the pan. Crimp the lid to create a hermetic seal. This is critical to prevent the loss of volatile components before decomposition, which would interfere with the measurement of the decomposition exotherm or endotherm.[6] An empty, hermetically sealed pan should be used as the reference.

-

Instrument Parameters:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 400°C at a heating rate of 10°C/min. The final temperature is chosen to be well past the decomposition temperature observed in TGA.

-

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature.

-

Identify any endothermic peaks, which may correspond to melting. The peak maximum of the melting endotherm is taken as the melting point (T_m).[5]

-

Correlate any sharp endothermic or exothermic events with the mass loss region observed in the TGA data. A sharp exothermic peak occurring at the decomposition temperature is a significant safety warning, indicating a potentially runaway reaction.

-

Anticipated Results and Interpretation

While no specific experimental data for this compound is publicly available, we can predict a plausible thermal profile based on its structure and the behavior of similar pharmaceutical compounds.[9]

| Parameter | Anticipated Value | Technique | Significance |

| Melting Point (T_m) | ~70-90 °C | DSC | An endothermic peak indicating the solid-to-liquid phase transition. A sharp peak suggests high purity. |

| Onset of Decomposition (T_onset) | ~220-260 °C | TGA | The temperature at which significant thermal degradation begins. This is the primary indicator of thermal stability. |

| Decomposition Energetics | Exothermic | DSC | The decomposition event is likely to be exothermic, corresponding to the TGA mass loss. The magnitude of the exotherm (ΔH_d) is a measure of the energy released. |

| Residual Mass @ 600°C | < 2% | TGA | Indicates that the compound and its initial degradation products are volatile under these conditions. |

Proposed Thermal Degradation Pathway

The structure of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one suggests a likely point of cleavage under thermal stress. The bond between the carbonyl carbon and the quaternary carbon bearing the hydroxyl group (an α-cleavage or Norrish Type I reaction) is a probable initiation step due to the stability of the potential radical intermediates.

The following pathway is a chemically reasonable hypothesis for the initial fragmentation upon heating.

Caption: Proposed initial step in the thermal degradation pathway.

Further fragmentation of the 3-bromobenzoyl radical would likely lead to the release of carbon monoxide and the formation of a bromophenyl radical, which could then lead to a variety of secondary products. A TGA-MS analysis would be instrumental in confirming the release of volatiles like acetone and CO.

Implications for Pharmaceutical Handling and Development

Based on the anticipated thermal profile:

-

Manufacturing: With a predicted degradation onset above 200°C, standard pharmaceutical processing steps like drying, milling, and blending are unlikely to pose a stability risk, provided temperatures are maintained well below this threshold (e.g., < 100°C).

-

Storage: The compound is expected to be stable at ambient and accelerated storage conditions (e.g., 40°C / 75% RH) from a thermal degradation perspective. However, chemical stability (e.g., hydrolysis, oxidation) would need to be evaluated separately.

-

Safety: The exothermic nature of the decomposition is a key safety consideration. While the onset temperature is high, large-scale handling of the material at elevated temperatures should be avoided to prevent any possibility of a thermal runaway event.

Conclusion

This guide has outlined a robust, scientifically-grounded methodology for the complete thermal characterization of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one. By employing a dual TGA and DSC approach, researchers can confidently determine the critical parameters of melting point and decomposition temperature. This information is not merely academic; it provides actionable data essential for safe handling, stable formulation development, and regulatory compliance. The proposed degradation pathway serves as a working hypothesis that can be further validated with evolved gas analysis, providing a deeper understanding of the compound's intrinsic stability.

References

- PerkinElmer. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.

- PubChem. (n.d.). 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one.

-

Al-Badr, A. A., & El-Subbagh, H. I. (2010). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. International Journal of Health Sciences, 4(1), 3–11. [Link]

- Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry.

- TA Instruments. (n.d.). A Review of DSC Kinetics Methods. TA Instruments.

- TA Instruments. (n.d.). Obtaining Kinetic parameters by Modulated TGA.

- ATA Scientific. (n.d.). Characterization of Biopharmaceutical Stability with Differential Scanning Calorimetry.

- BenchChem. (2026). Thermal degradation products of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. BenchChem Technical Guide.

-

G. M. da Costa, et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. [Link]

Sources

- 1. mt.com [mt.com]

- 2. PubChemLite - 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one (C10H11BrO2) [pubchemlite.lcsb.uni.lu]

- 3. perkinelmer.com.ar [perkinelmer.com.ar]

- 4. tainstruments.com [tainstruments.com]

- 5. atascientific.com.au [atascientific.com.au]

- 6. tainstruments.com [tainstruments.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mass Spectrometry Fragmentation Pathways of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Executive Summary

In the realm of advanced analytical chemistry, the structural elucidation of halogenated α-hydroxy ketones requires a rigorous understanding of gas-phase thermodynamics. 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is a highly specialized molecule. Structurally, it is a brominated derivative of the ubiquitous photoinitiator 2-hydroxy-2-methyl-1-phenylpropan-1-one (commercially known as Darocur 1173)[1][2]. Furthermore, its carbon backbone makes it a critical synthetic intermediate and a potential analytical target in forensic toxicology, as halogenated propiophenones are direct precursors to designer cathinones[3].

This technical guide deconstructs the Collision-Induced Dissociation (CID) mechanisms of this molecule. By leveraging the principles of the even-electron rule, inductive cleavage, and isotopic doublet validation, we provide a self-validating framework for its unambiguous identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Structural & Isotopic Fundamentals

The empirical formula of the neutral molecule is C₁₀H₁₁BrO₂ (Exact Mass: ~241.99 Da). Upon positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the highly electronegative carbonyl oxygen, yielding the even-electron precursor ion [M+H]⁺ .

The Isotopic Self-Validation Check: Bromine possesses two stable isotopes in nature: ‘79Br‘ (50.69%) and ‘81Br‘ (49.31%). This near 1:1 ratio creates a highly diagnostic isotopic doublet. The [M+H]⁺ precursor will manifest as twin peaks at m/z 243.0020 and m/z 245.0000 . In a robust analytical workflow, any product ion that retains the bromine atom must exhibit this identical 1:1 doublet ratio. Deviation from this ratio mathematically proves the presence of a co-eluting isobaric interference, providing an intrinsic quality control mechanism.

Core Fragmentation Mechanisms (The "Why")

As a Senior Application Scientist, I emphasize that mass spectrometry is not just about memorizing m/z values; it is about understanding the causality of electron flow in a vacuum. The fragmentation of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is governed by four primary pathways:

Pathway A: Neutral Loss of Water (Dehydration)

The molecule features a tertiary alcohol at the α-carbon. Tertiary alcohols are highly susceptible to dehydration. Upon collisional activation, the hydroxyl group abstracts a neighboring proton, expelling a neutral water molecule (-18.01 Da). This is thermodynamically driven by the formation of a highly stable, resonance-conjugated α,β-unsaturated oxonium ion at m/z 225/227 .

Pathway B: Gas-Phase α-Cleavage (Norrish Type I Analog)

In photochemistry, related molecules undergo a Norrish Type I cleavage upon UV absorption[2][4]. In the gas phase of a mass spectrometer, CID mimics this process. The C1-C2 bond is cleaved, but because we are operating under the even-electron rule, the charge is retained on the aromatic moiety. This yields the highly stable 3-bromobenzoyl cation (m/z 183/185) , accompanied by the expulsion of a neutral 2-propanol molecule (C₃H₈O, -60.06 Da).

Pathway C: Decarbonylation

The dehydrated species (m/z 225/227) and the benzoyl cation (m/z 183/185) both contain a carbonyl group adjacent to an aromatic ring. Through inductive cleavage, these ions expel neutral carbon monoxide (CO, -27.99 Da), shrinking the system to form the brominated carbocation (m/z 197/199) and the 3-bromophenyl cation (m/z 155/157) , respectively.

Pathway D: Halogen Elimination (High-Energy Pathway)

At elevated collision energies (>30 eV), the carbon-halogen bond undergoes heterolytic cleavage. The m/z 197/199 ion expels hydrogen bromide (HBr, -80/-82 Da), breaking the isotopic doublet and yielding a singular, debrominated conjugated hydrocarbon ion at m/z 117 [5][6].

Quantitative Data & Diagnostic Ions

The following table summarizes the high-resolution exact masses and optimal collision energies required to map the fragmentation tree.

| Fragment Description | Formula ( ‘79Br‘ ) | Exact Mass ( ‘79Br‘ ) | Exact Mass ( ‘81Br‘ ) | Neutral Loss | Optimal CE (eV) |

| Precursor Ion [M+H]⁺ | C₁₀H₁₂BrO₂⁺ | 243.0020 | 245.0000 | N/A | 5 |

| Dehydrated Ion | C₁₀H₁₀BrO⁺ | 224.9915 | 226.9895 | H₂O (18.01 Da) | 15 |

| 3-Bromobenzoyl Cation | C₇H₄BrO⁺ | 182.9445 | 184.9425 | C₃H₈O (60.06 Da) | 20 |

| Decarbonylated Ion | C₉H₁₀Br⁺ | 196.9966 | 198.9945 | H₂O + CO (46.01 Da) | 25 |

| 3-Bromophenyl Cation | C₆H₄Br⁺ | 154.9496 | 156.9476 | C₃H₈O + CO (88.06 Da) | 30 |

| Debrominated Ion | C₉H₉⁺ | 117.0704 | 117.0704 | H₂O + CO + HBr | 35 |

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, follow this step-by-step methodology to acquire the fragmentation data. This protocol is designed as a self-validating system.

Step 1: Sample Preparation

-

Dilute the analytical standard to a final concentration of 100 ng/mL in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

-

Causality: Formic acid acts as a proton donor. Supplying an abundance of protons in the liquid phase ensures maximum ionization efficiency for the [M+H]⁺ species during the electrospray process.

Step 2: Chromatographic Separation

-

Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min.

-

Causality: The lipophilic 3-bromophenyl ring ensures strong retention on the non-polar C18 stationary phase. The steep organic gradient compresses the analyte band, resulting in a sharp, high-intensity peak that maximizes the MS duty cycle.

Step 3: Mass Spectrometry Tuning (PRM/MRM Mode)

-

Source Parameters: Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 400 °C.

-

Isolation: Set the quadrupole (Q1) to isolate the precursor doublet (m/z 243.0 and 245.0) with a narrow isolation window (0.7 Da FWHM).

-

Collision Energy (CE) Ramping: Apply a stepped CE ramp in the collision cell (Q2) using Argon gas. Use 15 eV to capture the fragile dehydrated ion, 20 eV for the primary α-cleavage, and 35 eV to force debromination.

-

Internal Validation Check: Integrate the peak areas for the m/z 183 and m/z 185 product ions. Calculate the ratio ( ‘Area183/Area185‘ ). If the ratio deviates from 1.00 ± 0.05, the transition is contaminated and the data must be discarded.

Fragmentation Pathway Visualization

The logical relationship between the precursor ion and its collision-induced fragments is mapped below.

Figure 1: MS/MS fragmentation tree of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one.

References

-

PubChem. 2-Hydroxy-2-methyl-1-phenylpropan-1-one | C10H12O2 | CID 81984. National Center for Biotechnology Information. Available at:[Link][1]

-

ResearchGate. Liquid chromatography‐Orbitrap Tribrid high‐resolution mass spectrometry using data dependent‐tandem mass spectrometry... Available at:[Link][4]

Sources

- 1. 2-Hydroxy-2-methyl-1-phenylpropan-1-one | C10H12O2 | CID 81984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-2-methylpropiophenone | 7473-98-5 | Benchchem [benchchem.com]

- 3. 2-Bromo-3'-chloropropiophenone | 34911-51-8 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone | 898788-18-6 [smolecule.com]

- 6. 2-Bromo-2'-chloropropiophenone | 75815-22-4 | Benchchem [benchchem.com]

step-by-step synthesis protocol for 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

An Application Note and Step-by-Step Protocol for the Synthesis of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Introduction

α-Hydroxy ketones are a pivotal class of organic compounds characterized by a hydroxyl group positioned on the carbon atom adjacent to a carbonyl group. This structural motif is a key building block in the synthesis of numerous pharmaceuticals and natural products. The presence of these two vicinal functional groups allows for a diverse range of chemical transformations, making them versatile intermediates in organic synthesis. This document provides a detailed protocol for the synthesis of a specific α-hydroxy ketone, 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one, a compound with potential applications in medicinal chemistry and drug development. The described methodology focuses on the direct α-hydroxylation of the corresponding ketone precursor, 1-(3-bromophenyl)-2-methylpropan-1-one, a commercially available starting material.

Reaction Principle

The synthesis is based on the oxidation of the enolate of 1-(3-bromophenyl)-2-methylpropan-1-one. The ketone is first deprotonated at the α-carbon using a suitable base to form an enolate. This nucleophilic enolate is then trapped by an electrophilic oxygen source to introduce the hydroxyl group at the α-position. Various oxidizing agents can be employed for this transformation, with Oxone (potassium peroxymonosulfate) being an effective and environmentally benign option for the α-hydroxylation of ketones.

Materials and Methods

Materials

-

1-(3-Bromophenyl)-2-methylpropan-1-one (CAS: 2415-93-2)

-

Potassium tert-butoxide (KOt-Bu)

-

Oxone (Potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Argon or nitrogen gas inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer (MS)

Experimental Protocol

Step 1: Enolate Formation and Oxidation

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-(3-bromophenyl)-2-methylpropan-1-one (1.0 eq).

-

Dissolve the ketone in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF. Potassium tert-butoxide is a strong, non-nucleophilic base suitable for generating the enolate.[1]

-

Slowly add the potassium tert-butoxide solution to the ketone solution at 0 °C over 15-20 minutes using an addition funnel. Stir the resulting mixture for 30 minutes at 0 °C to ensure complete enolate formation.

-

In another flask, prepare a solution of Oxone (1.5 eq) in a 1:1 mixture of methanol and water.

-

Add the Oxone solution dropwise to the enolate solution at 0 °C. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Step 2: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to decompose any excess oxidizing agent.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel. A gradient of hexanes and ethyl acetate is recommended as the eluent to isolate the pure 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one.[2]

Data Summary

| Reagent | Molar Mass ( g/mol ) | Molarity/Concentration | Amount (mmol) | Equivalents |

| 1-(3-Bromophenyl)-2-methylpropan-1-one | 227.10 | - | 10 | 1.0 |

| Potassium tert-butoxide (KOt-Bu) | 112.21 | - | 11 | 1.1 |

| Oxone | 614.76 | - | 15 | 1.5 |

| Tetrahydrofuran (THF) | - | Anhydrous | - | - |

| Methanol (MeOH) | - | - | - | - |

| Ethyl Acetate (EtOAc) | - | - | - | - |

Synthetic Workflow

Caption: Synthetic workflow for 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one.

Characterization

The structure and purity of the synthesized 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the molecule.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) stretches.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Potassium tert-butoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

-

Oxone is a strong oxidizing agent. Avoid contact with combustible materials.

-

Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one via the α-hydroxylation of its corresponding ketone precursor. The described method is based on well-established organic transformations and utilizes readily available reagents. This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development, providing a practical guide for the preparation of this valuable α-hydroxy ketone intermediate.

References

-

Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Retrieved from [Link]

-

Li, Z., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications, 11(1), 6013. Retrieved from [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2025). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromophenyl)-2-methylpropan-1-one. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Potassium tert-butoxide promoted a direct one-pot synthesis of nitriles from aldehydes at room temperature. Retrieved from [Link]

-

Lindberg, D., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Biotechnology Letters, 44(8), 945-952. Retrieved from [Link]

-

NIST. (n.d.). 3-Bromobenzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals. Organic & Biomolecular Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN103739465A - Synthesis method of 1, 3-diphenyl-2-bromo-2-propene-1-one.

-

Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Retrieved from [Link]

-

Casselman, T. D., et al. (2024). Potassium tert-butoxide mediated stereoselective/direct Mannich reaction of α-substituted-γ-lactams with in situ generated aryl N-silyl imines. Chemical Science, 15(1), 123-130. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Tert-butoxide in SN2 reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN105130781A - Preparation method of 2-hydroxyacetophenone.

-

Ashenhurst, J. (2011). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). General synthesis of 2-hydroxy-1, 2-diphenylethanone derivatives. Retrieved from [Link]

Sources

HPLC method development for 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one quantification

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Abstract

This application note describes the systematic development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one. The method was developed based on a comprehensive understanding of the analyte's physicochemical properties. Chromatographic separation was achieved on a C18 stationary phase using a mobile phase of acetonitrile and water, with detection via UV spectrophotometry. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This protocol is suitable for routine quality control and stability analysis in research and drug development environments.

Introduction and Chromatographic Rationale

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is an α-hydroxy ketone, a class of compounds often used as synthetic intermediates in the pharmaceutical industry. Accurate quantification is essential for ensuring reaction yield, purity of intermediates, and quality control of starting materials. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution and quantitative accuracy.[1]

The development of a robust HPLC method begins with an understanding of the analyte's properties.[2]

-

Structure and Polarity: The analyte possesses a brominated phenyl ring and a short alkyl chain with a hydroxyl group. Its predicted LogP value is approximately 2.2, indicating moderate hydrophobicity.[3] This polarity makes it an ideal candidate for Reverse-Phase Chromatography (RPC), which separates compounds based on hydrophobic interactions with a non-polar stationary phase.[4]

-

Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the primary stationary phase. C18 columns are the industry standard for RPC, offering versatile and strong hydrophobic retention for a wide range of non-polar to moderately polar analytes.[2][5]

-

UV Absorbance: The presence of the bromophenyl chromophore suggests strong ultraviolet (UV) absorbance. Aromatic ketones typically exhibit significant absorbance in the 240-280 nm range. The bromine substituent can influence the absorption maximum through p-π conjugation.[6] A Diode Array Detector (DAD) is ideal for determining the optimal wavelength (λmax) to ensure maximum sensitivity.

Based on this initial assessment, an isocratic RP-HPLC method using a C18 column with a UV detector was identified as the most logical and efficient approach.

Materials and Instrumentation

2.1 Reagents and Standards

-

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one reference standard (>99% purity)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Phosphoric Acid (ACS Grade)

2.2 Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Analytical Balance (0.01 mg readability)

-

pH Meter

-

Sonicator

-

Syringe filters (0.45 µm, PTFE or Nylon)

-

Volumetric flasks and pipettes (Class A)

-

HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

Experimental Protocol: Method Development and Optimization

The method development process follows a logical, stepwise approach to achieve optimal separation and peak shape.

Sources

- 1. HPLC analytical Method development: an overview [pharmacores.com]

- 2. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]

- 3. PubChemLite - 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one (C10H11BrO2) [pubchemlite.lcsb.uni.lu]

- 4. chromtech.com [chromtech.com]

- 5. HPLC Column Selection Guide | Phenomenex [phenomenex.com]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one as a Strategic Intermediate in Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one, a versatile α-hydroxy ketone that serves as a pivotal building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its unique structural features—a brominated aromatic ring ripe for cross-coupling reactions and a tertiary alcohol adjacent to a ketone—offer multiple avenues for molecular elaboration. We present detailed protocols for its synthesis via two common and robust methods: Friedel-Crafts acylation and Grignard reaction. Furthermore, we demonstrate its application as a precursor in the synthesis of bupropion analogs, highlighting its strategic importance in drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Value of a Multifunctional Intermediate

In the complex landscape of API synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency, cost-effectiveness, and ultimate success of a drug development program.[1][] 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is an exemplar of a high-value intermediate. Its structure is a confluence of functionalities that chemists can exploit for the construction of complex molecular architectures.

-

The Bromophenyl Moiety : The bromine atom on the phenyl ring is a versatile functional handle. It is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents to modulate the pharmacological profile of the target molecule.[1]

-

The α-Hydroxy Ketone Core : The acetophenone scaffold is a common motif in many pharmaceutical agents.[3][4] The α-hydroxy group in this intermediate is not merely a passive feature; it can be readily converted into other functional groups, such as an α-haloketone, which is a key precursor in the synthesis of aminoketone-class drugs like bupropion.[5][6]

This guide will elucidate the synthesis of this key intermediate and demonstrate its conversion into a pharmaceutically relevant scaffold.

Synthesis of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Two primary, reliable methods for the synthesis of this intermediate are presented below. The choice between them may depend on the availability of starting materials, scale, and specific laboratory capabilities.

Method A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for forming a carbon-carbon bond between an aromatic ring and an acyl group.[7][8][9] In this approach, bromobenzene is acylated using an appropriate acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10]

Causality of Experimental Choices:

-

Acylating Agent : 2-Hydroxyisobutyryl chloride (or generated in situ from 2-hydroxyisobutyric acid) is the ideal acylating agent. The resulting acylium ion is the electrophile that attacks the bromobenzene ring.

-

Lewis Acid Catalyst : Aluminum chloride (AlCl₃) is used in stoichiometric amounts because it complexes with both the acyl chloride and the resulting ketone product, preventing further reactions.[7]

-

Solvent : A non-reactive, dry solvent like dichloromethane (DCM) is used to dissolve the reactants and facilitate the reaction while remaining inert to the strong Lewis acid.[10]

Protocol 2.1: Friedel-Crafts Acylation

Materials:

-

Bromobenzene

-

2-Hydroxyisobutyric acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Acyl Chloride (in situ): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-hydroxyisobutyric acid (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 2 hours or until gas evolution ceases. The resulting solution contains 2-hydroxyisobutyryl chloride.

-

Friedel-Crafts Reaction: In a separate, larger, flame-dried flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.5 eq) in anhydrous DCM.

-

Cool the AlCl₃ suspension to 0 °C. Add bromobenzene (1.1 eq) dropwise.

-

Slowly add the prepared 2-hydroxyisobutyryl chloride solution from step 2 to the AlCl₃/bromobenzene mixture via a dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl. This will quench the reaction and hydrolyze the aluminum complexes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one.

Method B: Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds via the addition of an organomagnesium halide to a carbonyl or nitrile group.[11][12][13] This route involves the reaction of 3-bromophenylmagnesium bromide with 2-hydroxy-2-methylpropanenitrile.

Causality of Experimental Choices:

-

Grignard Reagent : 3-Bromophenylmagnesium bromide is formed from 1,3-dibromobenzene and magnesium turnings. Anhydrous conditions are critical as Grignard reagents react readily with water.[14]

-

Substrate : 2-Hydroxy-2-methylpropanenitrile (acetone cyanohydrin) is the electrophile. The Grignard reagent attacks the nitrile carbon to form an imine intermediate, which is then hydrolyzed to the ketone.[15]

-

Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) is essential to stabilize the Grignard reagent.

Protocol 2.2: Grignard Reaction

Materials:

-

1,3-Dibromobenzene

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous Diethyl Ether or THF

-

2-Hydroxy-2-methylpropanenitrile (Acetone cyanohydrin)

-

Aqueous Sulfuric Acid (H₂SO₄), 10% solution

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq) and a small crystal of iodine.

-

Add a small amount of anhydrous ether to cover the magnesium.

-

Dissolve 1,3-dibromobenzene (1.0 eq) in anhydrous ether and add it to the dropping funnel. Add a small portion of the dibromobenzene solution to the flask to initiate the reaction (indicated by color change and gentle reflux).

-

Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition, stir the mixture at room temperature for 1 hour to ensure complete formation of 3-bromophenylmagnesium bromide.

-

Grignard Addition: Cool the Grignard reagent solution to 0 °C.

-

Dissolve 2-hydroxy-2-methylpropanenitrile (1.0 eq) in anhydrous ether and add it dropwise to the Grignard reagent, maintaining the temperature at 0 °C.

-

After addition, allow the mixture to warm to room temperature and stir for 3-4 hours.

-

Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly add 10% H₂SO₄ to quench the reaction and hydrolyze the intermediate imine salt. Stir vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography as described in Protocol 2.1.

Workflow for Synthesis of the Intermediate

Caption: Synthesis routes for the target intermediate.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized intermediate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one | PubChemLite[16] |

| Molecular Formula | C₁₀H₁₁BrO₂ | PubChemLite[16] |

| Molecular Weight | 243.10 g/mol | Calculated |

| Monoisotopic Mass | 241.99425 Da | PubChemLite[16] |

| Predicted XlogP | 2.2 | PubChemLite[16] |

Spectroscopic Data Interpretation

The following data are predicted based on the structure and analysis of similar compounds.[17][18][19][20]

-

¹H NMR (Proton NMR):

-

Aromatic Protons (4H): Expect complex multiplets in the range of δ 7.5-8.0 ppm. The bromine and carbonyl group will influence the chemical shifts.

-

Hydroxyl Proton (1H): A broad singlet, δ variable (typically 3.0-5.0 ppm), which is exchangeable with D₂O.

-

Methyl Protons (6H): A sharp singlet around δ 1.5 ppm, corresponding to the two equivalent methyl groups.

-

-

¹³C NMR (Carbon-13 NMR):

-

Carbonyl Carbon (C=O): A signal downfield, expected around δ 200-205 ppm.

-

Aromatic Carbons (6C): Multiple signals in the δ 125-140 ppm range. The carbon bearing the bromine (C-Br) will be shifted.

-

Quaternary Carbon (C-OH): A signal around δ 75-80 ppm.

-

Methyl Carbons (2C): A signal upfield, around δ 25-30 ppm.

-

-

IR (Infrared) Spectroscopy: [21]

-

O-H Stretch: A broad absorption band around 3400 cm⁻¹ (from the hydroxyl group).

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.

-

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-Br Stretch: An absorption in the fingerprint region, typically 500-600 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): Expect to see a characteristic pair of peaks for the molecular ion due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio at m/z 242 and 244.

-